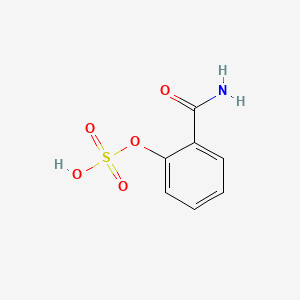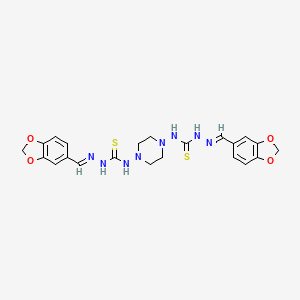
Piperonal, 4,4'-(1,4-piperazinediyl)bis(3-thiosemicarbazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of piperonal and thiosemicarbazone groups linked through a piperazine moiety, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) typically involves the reaction of piperonal with thiosemicarbazide in the presence of a piperazine linker. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiosemicarbazone moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium, potassium permanganate in neutral or alkaline medium
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of reduced thiosemicarbazone derivatives
Substitution: Formation of alkylated or acylated derivatives
科学研究应用
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antiviral activities due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) involves its interaction with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins
Pathways Involved: The compound can inhibit enzyme activity, bind to DNA and interfere with replication, or interact with proteins to disrupt their function.
相似化合物的比较
Similar Compounds
- Piperonal thiosemicarbazone
- Piperazine derivatives
- Thiosemicarbazone derivatives
Uniqueness
Piperonal, 4,4’-(1,4-piperazinediyl)bis(3-thiosemicarbazone) is unique due to its combined structural features of piperonal, piperazine, and thiosemicarbazone. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
属性
CAS 编号 |
102259-60-9 |
|---|---|
分子式 |
C22H24N8O4S2 |
分子量 |
528.6 g/mol |
IUPAC 名称 |
1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-[4-[[(E)-1,3-benzodioxol-5-ylmethylideneamino]carbamothioylamino]piperazin-1-yl]thiourea |
InChI |
InChI=1S/C22H24N8O4S2/c35-21(25-23-11-15-1-3-17-19(9-15)33-13-31-17)27-29-5-7-30(8-6-29)28-22(36)26-24-12-16-2-4-18-20(10-16)34-14-32-18/h1-4,9-12H,5-8,13-14H2,(H2,25,27,35)(H2,26,28,36)/b23-11+,24-12+ |
InChI 键 |
WXDKHFURGTVWSL-ASIDMNOUSA-N |
手性 SMILES |
C1N(CCN(C1)NC(=S)N/N=C/C2=CC3=C(OCO3)C=C2)NC(=S)N/N=C/C4=CC5=C(OCO5)C=C4 |
规范 SMILES |
C1CN(CCN1NC(=S)NN=CC2=CC3=C(C=C2)OCO3)NC(=S)NN=CC4=CC5=C(C=C4)OCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






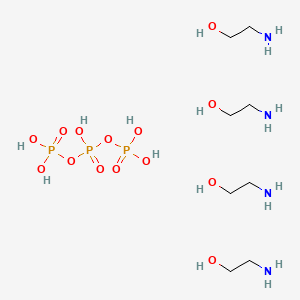
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)
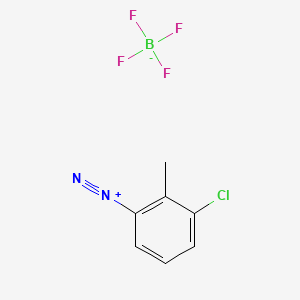
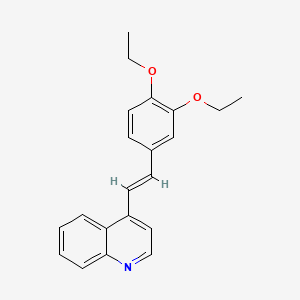
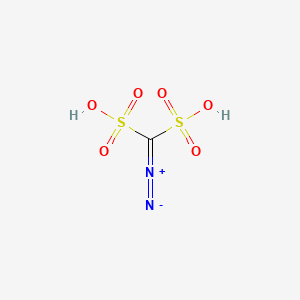
![(1R,2S,6S,8S,9S)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one](/img/structure/B12665385.png)
![2-[(Carboxymethyl)thio]-4,5-dimethoxybenzoic acid](/img/structure/B12665386.png)
